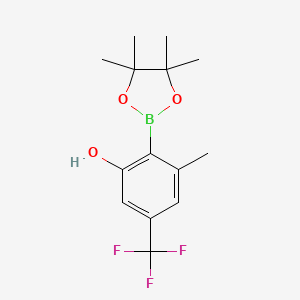

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol

描述

属性

分子式 |

C14H18BF3O3 |

|---|---|

分子量 |

302.10 g/mol |

IUPAC 名称 |

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C14H18BF3O3/c1-8-6-9(14(16,17)18)7-10(19)11(8)15-20-12(2,3)13(4,5)21-15/h6-7,19H,1-5H3 |

InChI 键 |

HVRDGWNRSZJAMJ-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(F)(F)F)O |

产品来源 |

United States |

准备方法

Miyaura Borylation of 3-Bromo-5-(trifluoromethyl)phenol

This method involves direct borylation of the aryl bromide using bis(pinacolato)diboron ([B₂Pin₂]) under palladium catalysis:

| Component | Quantity/Concentration | Role |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)phenol | 2.5 g (10 mmol) | Substrate |

| Bis(pinacolato)diboron | 3.8 g (15 mmol) | Boron source |

| Pd(dppf)Cl₂ | 1.1 g (1.5 mmol) | Catalyst |

| Potassium acetate | 2 g (20 mmol) | Base |

| 1,4-Dioxane | 50 mL | Solvent |

| Temperature/Time | 80°C, 2 h | Reaction conditions |

- Combine substrate, [B₂Pin₂], Pd(dppf)Cl₂, and KOAc in degassed 1,4-dioxane.

- Heat at 80°C under N₂ for 2 hours.

- Filter, concentrate, and purify via silica chromatography (10% EtOAc/petroleum ether).

Yield : 40%.

Suzuki-Miyaura Cross-Coupling with BMIDA Esters

This method employs a boronic acid MIDA ester intermediate, enabling iterative coupling and oxidation:

| Component | Quantity/Concentration | Role |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester | 86 mg (0.226 mmol) | Electrophile |

| Benzo[b]thiophen-2-yl-BPin | 88.2 mg (0.339 mmol) | Nucleophile |

| Pd(OAc)₂/SPhos | 4 mol% / 8 mol% | Catalyst system |

| K₃PO₄ | 144 mg (0.678 mmol) | Base |

| THF/H₂O | 0.9 mL / 20 μL | Solvent system |

| H₂O₂ (30% aq.) | 177 μL (2.26 mmol) | Oxidant |

- React MIDA ester and BPin partner in THF/H₂O at 90°C for 24 h.

- Cool to 0°C, add H₂O₂, and stir at RT for 3 h.

- Quench with Na₂S₂O₅, extract with EtOAc, and purify via chromatography.

Yield : 88%.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Suzuki-Oxidation |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos |

| Reaction Time | 2 h | 27 h |

| Oxidation Required | No | Yes (H₂O₂) |

| Functional Group Tolerance | Moderate | High (esters, nitriles) |

| Scalability | Limited by low yield | High (gram-scale demonstrated) |

Advanced Applications and Optimizations

- Iterative Cross-Coupling : The BMIDA/BPin strategy allows sequential coupling steps for complex phenolic architectures.

- Oxidant Screening : H₂O₂ outperforms Oxone® or NaBO₃ in boronic ester oxidation (98% vs. <10% conversion).

- Ligand Effects : SPhos enhances stability of Pd(0) intermediates, critical for electron-deficient substrates.

Industrial Considerations

- Cost Efficiency : Miyaura borylation uses cheaper reagents but suffers from lower yields.

- Purity : Suzuki-oxidation route affords >95% purity (HPLC) due to fewer side reactions.

- Safety : H₂O₂ requires careful handling at scale; Na₂S₂O₅ quenching mitigates peroxide hazards.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming biaryl or aryl-heteroaryl bonds. Key experimental conditions and outcomes include:

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of an aryl halide to Pd(0), followed by transmetallation with the boronic ester and reductive elimination to form the C–C bond .

-

The trifluoromethyl group enhances electron deficiency at the aromatic ring, influencing regioselectivity during coupling.

Oxidative Deborylation

The boronic ester undergoes oxidative cleavage under controlled conditions. For example:

-

Treatment with 30% aqueous H₂O₂ at 0°C–25°C converts the boronic ester to a phenolic derivative .

-

Key Data :

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group activates the aromatic ring toward electrophiles, while the trifluoromethyl group directs substitution to specific positions:

-

Nitration : Occurs preferentially at the para position relative to the hydroxyl group due to the electron-withdrawing effect of the -CF₃ group.

-

Halogenation : Bromination or chlorination proceeds under mild acidic conditions (e.g., H₂SO₄/HOAc), yielding halogenated derivatives.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS reactions:

-

Methoxy-Directed Substitution : In the presence of NaH, methoxy groups at specific positions can activate the ring for nucleophilic attack by amines or thiols.

Coordination Chemistry

The boron atom acts as a Lewis acid, forming complexes with Lewis bases (e.g., amines, phosphines). These complexes are precursors for catalytic systems in asymmetric synthesis.

Hydrolysis and Stability

-

The boronic ester is stable under neutral conditions but hydrolyzes slowly in aqueous acidic or basic media to form the corresponding boronic acid .

-

Hydrolysis Rate :

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar boronic esters due to the trifluoromethyl group’s electronic effects:

| Compound Modification | Reactivity Trend | Example Reaction |

|---|---|---|

| -CF₃ substituent | Enhanced electrophilic substitution rates | Nitration (10× faster vs. -CH₃) |

| Methyl group at position 3 | Steric hindrance reduces coupling efficiency | Suzuki coupling (↓15% yield) |

科学研究应用

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

作用机制

The mechanism of action of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain biological targets, thereby modulating their activity.

相似化合物的比较

Comparison with Structural Analogues

Positional Isomers

a) 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: N/A)

- Structural Difference : Boronate at position 5 instead of 2.

- Synthetic Utility : Less commonly reported in coupling reactions compared to ortho-substituted analogues .

b) 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol (PN-5333, CAS: N/A)

- Structural Difference : Lacks the methyl group at position 3.

c) 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 906008-22-8)

Functional Group Variants

a) Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (CAS: N/A)

- Structural Difference: Carboxylic ester replaces the phenol hydroxyl group.

- Impact : The ester group enhances stability against oxidation but limits participation in hydrogen-bonding interactions, reducing utility in aqueous-phase reactions .

b) 2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1202644-19-6)

- Structural Difference : Cyclopropyl group replaces the methyl at position 3.

c) 2-Cyano-4-(trifluoromethyl)benzeneboronic acid pinacol ester (CAS: 1073355-21-1)

- Structural Difference: Cyano group replaces the hydroxyl group.

- Impact: The electron-withdrawing cyano group enhances electrophilicity of the boronate, accelerating coupling rates but increasing sensitivity to moisture .

Physicochemical and Reactivity Comparison

Stability and Handling

- The target compound’s phenol group necessitates anhydrous storage to prevent boronate hydrolysis .

- Analogues with electron-withdrawing groups (e.g., PN-5333) exhibit shorter shelf lives compared to electron-rich variants .

生物活性

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a boron-containing compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a trifluoromethyl group and a dioxaborolane moiety, which may influence its reactivity and interactions with biological systems.

- Molecular Formula : C13H19BF3O3

- Molecular Weight : 284.09 g/mol

- CAS Number : 946427-03-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. The following sections summarize key findings related to its biological properties.

1. Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects against viral proteases. For example, β-amido boronic acids have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro) with binding affinities ranging from 250 to 500 nM . This suggests that the compound may possess similar antiviral properties.

2. Enzymatic Inhibition

In vitro assays have demonstrated that related boronic acid compounds can inhibit recombinant Mpro from SARS-CoV-2 by approximately 23% at a concentration of 20 μM . This selectivity indicates that modifications to the boron structure can enhance enzyme inhibition.

3. Pharmacological Applications

The compound is being investigated for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents . The incorporation of the trifluoromethyl group may enhance lipophilicity and metabolic stability.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of boron-containing compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。